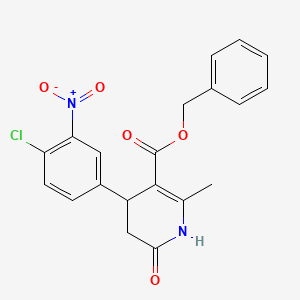

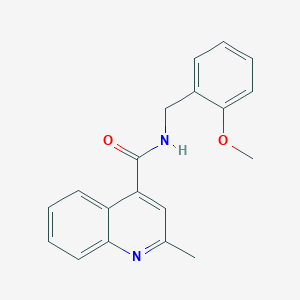

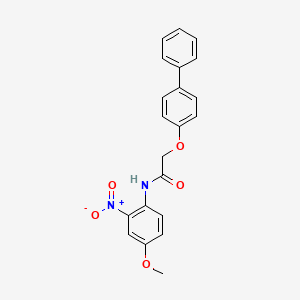

N-(2-methoxybenzyl)-2-methyl-4-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxybenzyl)-2-methyl-4-quinolinecarboxamide, also known as MBQCA, is a chemical compound that has gained significant attention in the field of scientific research. MBQCA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

科学的研究の応用

- Research : Studies have explored its impact on cancer cell lines, assessing cell viability, apoptosis, and cell cycle arrest. Researchers aim to identify its mechanism of action and potential as an anticancer agent .

- Studies : Researchers investigate its impact on neuronal cell lines, assessing oxidative stress, mitochondrial function, and neuroinflammation. Potential applications include neurodegenerative diseases .

- Experiments : Researchers evaluate its effect on pro-inflammatory cytokines, NF-κB signaling, and immune cells. Applications could extend to autoimmune disorders and chronic inflammation .

- Investigations : Researchers study its activity against bacteria, fungi, and parasites. Applications include developing novel antibiotics or antifungal agents .

- Research Areas : Scientists assess its binding affinity to serotonin receptors (e.g., 5-HT2A) and its potential as a hallucinogen. Understanding its psychopharmacology is crucial .

- Approach : Researchers use computational modeling and structure-activity relationship studies to optimize its pharmacological properties. Applications span various therapeutic areas .

Anticancer Properties

Neuroprotective Effects

Anti-Inflammatory Activity

Antimicrobial Potential

Psychopharmacological Effects

Drug Design and Optimization

作用機序

Target of Action

N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide, also known as N-(2-methoxybenzyl)-2-methyl-4-quinolinecarboxamide, is a potent hallucinogen . It exhibits high binding affinity for 5-HT2A/C and 5-HT1A serotonin receptors . These receptors are primarily found in the brain and are involved in various neurological and psychological processes.

Mode of Action

The compound acts as a potent agonist at the 5-HT2A/C and 5-HT1A serotonin receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with these receptors leads to a series of biochemical reactions that result in its hallucinogenic effects .

Biochemical Pathways

The compound’s interaction with the 5-HT2A/C and 5-HT1A serotonin receptors affects several biochemical pathways. It influences the release of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, among other functions.

Pharmacokinetics

It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . This property allows the compound to exert its effects directly on the central nervous system. The compound’s lipophilicity may also play a role in its pharmacokinetics .

Result of Action

The compound’s action on the 5-HT2A/C and 5-HT1A serotonin receptors leads to a range of molecular and cellular effects. It increases the release of DA, 5-HT, and glutamate in the brain . These changes in neurotransmitter levels can lead to altered perception, mood changes, and hallucinations, which are characteristic of the compound’s psychedelic effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, chronic administration of the compound can lead to tolerance, resulting in decreased response to the drug . Furthermore, the compound’s effects on short-term memory, locomotor function, and anxiety seem to be the result of complex interactions between neurotransmitter pathways .

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-11-16(15-8-4-5-9-17(15)21-13)19(22)20-12-14-7-3-6-10-18(14)23-2/h3-11H,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQMJKNVWGXRAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326257 |

Source

|

| Record name | N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

877834-32-7 |

Source

|

| Record name | N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-acetylphenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5132596.png)

![2-bromo-1-[3-(3-methoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B5132597.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5132598.png)

![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)

![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)

![1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5132622.png)

![2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5132631.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5132641.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5132652.png)